2-Hydroxy-6-methylbenzenesulfonamide

Description

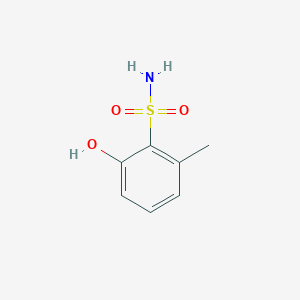

2-Hydroxy-6-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S It is characterized by the presence of a hydroxyl group (-OH) and a sulfonamide group (-SO2NH2) attached to a benzene ring

Properties

CAS No. |

43059-22-9 |

|---|---|

Molecular Formula |

C7H9NO3S |

Molecular Weight |

187.22 g/mol |

IUPAC Name |

2-hydroxy-6-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H9NO3S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |

InChI Key |

NBPPFCOVAKZVCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methylbenzenesulfonamide typically involves the sulfonation of 2-hydroxy-6-methylbenzene (also known as 2-methylphenol or o-cresol) followed by the introduction of the sulfonamide group. One common method involves the reaction of 2-hydroxy-6-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: 2-Hydroxy-6-methylbenzenesulfonic acid or 2-keto-6-methylbenzenesulfonamide.

Reduction: this compound can be reduced to 2-hydroxy-6-methylbenzeneamine.

Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-6-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can interfere with various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxybenzenesulfonamide: Lacks the methyl group at the 6-position.

6-Methylbenzenesulfonamide: Lacks the hydroxyl group at the 2-position.

2-Hydroxy-4-methylbenzenesulfonamide: The methyl group is at the 4-position instead of the 6-position.

Uniqueness

2-Hydroxy-6-methylbenzenesulfonamide is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

2-Hydroxy-6-methylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, influencing its efficacy in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a hydroxyl group and a sulfonamide moiety, which contribute to its biological activity. The compound can be represented as follows:

This structure is pivotal for its interaction with biological macromolecules, particularly enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. This is particularly relevant in the context of bacterial enzymes involved in folate synthesis.

- Antimicrobial Activity : Research indicates that sulfonamides exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The introduction of electron-withdrawing groups enhances this activity.

Antimicrobial Activity

A study investigating the antimicrobial effects of several sulfonamide derivatives found that compounds similar to this compound demonstrated varying degrees of effectiveness against clinical isolates. The minimum inhibitory concentration (MIC) values were determined for these compounds against S. aureus, revealing that modifications to the aromatic ring can significantly enhance antimicrobial potency .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 8 | S. aureus |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 4 | S. aureus (MRSA) |

| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | 16 | E. coli |

Case Studies

- Antimicrobial Efficacy : A comparative study showed that this compound exhibited potent inhibition against multiple strains of S. aureus, including methicillin-resistant strains (MRSA). The compound's effectiveness was attributed to its ability to disrupt bacterial folate synthesis pathways .

- Cancer Research : Further investigations into the anticancer properties of sulfonamides have revealed that derivatives similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors .

Table 2: Anticancer Activity Against MDA-MB-231 Cells

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | CA IX inhibition |

| Thiazolone-sulfonamides | 10 | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.